7-Amino-6-hydroxy-1-indanone
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Overview
Description
7-Amino-6-hydroxy-1-indanone is a chemical compound belonging to the indanone family. Indanones are prominent structural motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility . The presence of both amino and hydroxy functional groups in this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that indanones, the core structure of this compound, are prominent motifs found in numerous natural products and pharmaceuticals . They are known to interact with various cellular targets, including adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines .
Mode of Action
Indanones are known for their versatile reactivity . They can undergo various transformations, including cyclization of the 1-indanone core, leading to the formation of fused- and spirocyclic frameworks . These transformations can alter the biochemical environment and interact with the target receptors in a specific way.
Biochemical Pathways
Indanones are known to be involved in a variety of biochemical pathways due to their versatile reactivity . They can affect various carbocyclic and heterocyclic skeletons, leading to changes in downstream effects .
Result of Action
It is known that indanones and their derivatives have exhibited biological activity against cancer cells and alzheimer’s disease . They can also be used as synthetic intermediates for several drugs and as precursors to natural products .
Action Environment
For instance, 7-hydroxy-1-indanone is thermodynamically more stable than the 6-isomer in the gaseous phase, providing evidence for the existence of a strong intramolecular H-bond in 7-hydroxy-1-indanone .
Biochemical Analysis
Biochemical Properties
It is known that indanones, a class of compounds to which 7-Amino-6-hydroxy-1-indanone belongs, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as indanones have been shown to have effects on various types of cells and cellular processes . For instance, some indanones have been found to inhibit the growth of cancer cells
Molecular Mechanism
It is known that indanones can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been suggested that 7-hydroxy-1-indanone, a related compound, is thermodynamically more stable than its 6-isomer in the gaseous phase
Dosage Effects in Animal Models
It is known that the effects of many compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects
Metabolic Pathways
It is known that indanones can be involved in various metabolic pathways
Transport and Distribution
It is known that many compounds can be transported and distributed within cells and tissues through interactions with various transporters or binding proteins
Subcellular Localization
It is known that the subcellular localization of a compound can have significant effects on its activity or function
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-6-hydroxy-1-indanone can be achieved through various methods. One common approach involves the cyclization of 3-arylpropionic acids catalyzed by Lewis acids such as terbium triflate at elevated temperatures . Another method includes the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids using superacid catalysts like triflic acid under microwave or ultrasound assistance .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-6-hydroxy-1-indanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: 7-Amino-6-keto-1-indanone.
Reduction: 7-Amino-6-hydroxy-1-indanol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
Scientific Research Applications
7-Amino-6-hydroxy-1-indanone has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: It is used in the development of bioactive compounds with potential therapeutic properties.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Comparison with Similar Compounds
6-Hydroxy-1-indanone: Lacks the amino group, making it less versatile in certain synthetic applications.
7-Hydroxy-1-indanone: Similar structure but lacks the amino group, affecting its reactivity and biological activity.
7-Amino-1-indanone: Lacks the hydroxy group, which limits its hydrogen bonding capabilities and overall reactivity.
Uniqueness: 7-Amino-6-hydroxy-1-indanone is unique due to the presence of both amino and hydroxy functional groups, which confer distinct reactivity and biological activity. This dual functionality allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
7-amino-6-hydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-9-7(12)4-2-5-1-3-6(11)8(5)9/h2,4,12H,1,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSWRXVYKIIBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356182 |
Source
|
Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90563-78-3 |
Source
|
Record name | 7-AMINO-6-HYDROXY-1-INDANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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